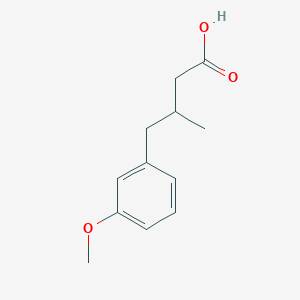
4-(3-Methoxyphenyl)-3-methylbutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Methoxyphenyl)-3-methylbutanoic acid, also known as MK-2866 or Ostarine, is a selective androgen receptor modulator (SARM) that is currently being researched for its potential therapeutic applications. It was first developed by GTx, Inc. in the early 2000s as a treatment for muscle wasting and osteoporosis.
Mechanism of Action
Target of Action
The primary target of 4-(3-Methoxyphenyl)-3-methylbutanoic acid is the GPR41 receptor . This receptor has a higher affinity for the compound than for 4-hydroxy-3-methoxycinnamic acid (HMCA), a widely distributed hydroxycinnamic acid-derived metabolite found abundantly in plants .
Mode of Action
The activation of the GPR41 receptor by this compound plays a crucial role in its beneficial effects. This activation stimulates the lipid catabolism pathway , which is essential for the breakdown of lipids in the body.
Biochemical Pathways
The activation of the GPR41 receptor leads to the stimulation of the lipid catabolism pathway . This pathway is responsible for the breakdown of lipids in the body, which is essential for maintaining energy balance and preventing the accumulation of excess fats.
Pharmacokinetics
After oral administration of this compound, it undergoes rapid metabolism and wide tissue distribution . The compound and its conjugates reach the maximum concentration in the bloodstream within 15 minutes . They are also detected in various organs 6 hours post-administration, indicating that the compound undergoes rapid conversion into conjugates . The organs with the highest concentration of the compound and its conjugates are the kidneys, followed by the liver, thoracic aorta, heart, soleus muscle, and lungs .
Result of Action
The activation of the GPR41 receptor by this compound leads to the stimulation of the lipid catabolism pathway . This results in the breakdown of lipids in the body, which can lead to anti-obesity effects and improvement of hepatic steatosis .
Advantages and Limitations for Lab Experiments
One advantage of using 4-(3-Methoxyphenyl)-3-methylbutanoic acid in lab experiments is its high selectivity for androgen receptors, which allows for more targeted research. However, it is important to note that SARMs like this compound are not yet approved for human use and may have potential long-term health risks.
Future Directions
There are several potential future directions for research on 4-(3-Methoxyphenyl)-3-methylbutanoic acid and other SARMs. One area of interest is their potential use in treating age-related muscle and bone loss. Another potential application is in the treatment of muscle wasting in patients with chronic diseases, such as cancer and HIV/AIDS. Further research is also needed to better understand the long-term safety and efficacy of SARMs in human use.
Synthesis Methods
The synthesis of 4-(3-Methoxyphenyl)-3-methylbutanoic acid involves several chemical reactions, including the condensation of 4-methoxyphenylacetic acid and isobutyraldehyde, followed by reduction and cyclization. This process yields the final product, this compound.
Scientific Research Applications
4-(3-Methoxyphenyl)-3-methylbutanoic acid has been studied extensively for its potential use in treating muscle wasting and osteoporosis. It has also shown promise in improving bone density and reducing the risk of fractures in postmenopausal women. In addition, it has been investigated for its potential use in treating other conditions, such as cancer cachexia and benign prostatic hyperplasia.
properties
IUPAC Name |
4-(3-methoxyphenyl)-3-methylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-9(7-12(13)14)6-10-4-3-5-11(8-10)15-2/h3-5,8-9H,6-7H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZVBTYAWKKAEOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=CC=C1)OC)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

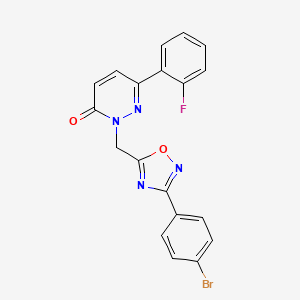
![N1-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-phenethyloxalamide](/img/structure/B2792863.png)
![Ethyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)-4-phenylthiazole-5-carboxylate](/img/structure/B2792864.png)
![2-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide](/img/structure/B2792865.png)

![Methyl 4-[(5-chloro-4-methyl-1,3-benzothiazol-2-yl)carbamoyl]benzoate](/img/structure/B2792868.png)
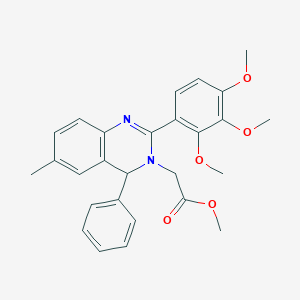
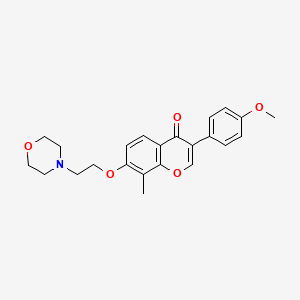
![N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide](/img/structure/B2792879.png)
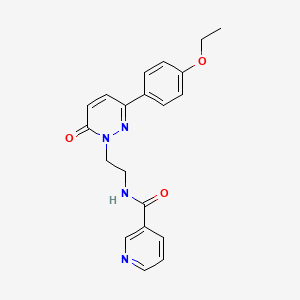
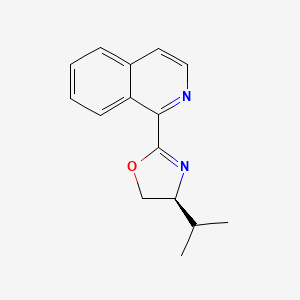
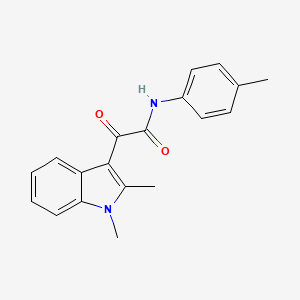

![2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2792885.png)